3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one
Description
3-(3-Oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a propyl chain linking the quinazolinone core to a piperidinyl moiety substituted with a pyridazin-3-yloxy group. The quinazolinone scaffold is well-documented for its pharmacological versatility, including roles as enzyme inhibitors (e.g., carbonic anhydrases, kinases) and antimicrobial agents . The piperidine ring provides conformational flexibility, while the oxygen atom in the pyridazin-3-yloxy group may influence solubility and hydrogen-bonding capabilities .
Properties
IUPAC Name |
3-[3-oxo-3-(3-pyridazin-3-yloxypiperidin-1-yl)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-19(9-12-25-14-21-17-7-2-1-6-16(17)20(25)27)24-11-4-5-15(13-24)28-18-8-3-10-22-23-18/h1-3,6-8,10,14-15H,4-5,9,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICNWNAMWOVRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)OC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate quinazolinone compound.
Attachment of the Pyridazine Moiety: The final step involves the coupling of the pyridazine ring to the piperidine-quinazolinone intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Functionalization of the Propyl Chain
The 3-oxo-propyl linker is introduced via Michael addition or alkylation strategies:
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Michael Addition : Reaction of quinazolinone enolates with α,β-unsaturated ketones .
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Alkylation : Use of bromoacetone or chloroethyl ketones in the presence of bases (e.g., K₂CO₃) .
Key Stability Considerations
The ketone group may undergo:
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Nucleophilic attack (e.g., by amines or hydrazines).
Piperidine-Pyridazine Substituent Attachment
The pyridazin-3-yloxy-piperidine group is introduced via etherification or nucleophilic aromatic substitution :
3.2. Coupling to the Propyl Chain
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Amide Bond Formation : Reacting the piperidine-pyridazine intermediate with the propionyl chloride derivative of quinazolinone using DCC/DMAP .
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Mitsunobu Reaction : For ether linkages, using DIAD and PPh₃ .
Reactivity and Derivative Formation
The compound’s functional groups enable diverse transformations:
Stability and Degradation Pathways
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Hydrolysis : The pyridazin-3-yloxy ether bond is susceptible to acidic/basic hydrolysis .
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Oxidation : The quinazolinone core may undergo ring oxidation under strong oxidative conditions (e.g., H₂O₂/Fe³⁺) .
Optimized Storage Conditions
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Temperature : –20°C under inert atmosphere (N₂/Ar).
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Solubility : Stable in DMSO or DMF; avoid aqueous buffers with extreme pH .
Synthetic Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low yield in pyridazine coupling | Use microwave-assisted synthesis (150°C, 10 min) |
| Ketone side reactions | Introduce protecting groups (e.g., TMS) |
| Piperidine ring instability | Employ Boc protection during functionalization |
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds related to "3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one":
General Information
- The compound 3-{3-oxo-3-[3-(pyridazin-3-yloxy)piperidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one has the molecular formula and CAS number 2034583-09-8 .
Thyroid Hormone Receptor Agonists
- Pyridazinone derivatives, which share structural similarities, have been found to be thyroid hormone analogs . These compounds may be derivatized at functional groups to provide derivatives capable of conversion back to the parent compound in vivo . One example is [4-(5-isopropyl-6-oxo-1,6-dihydro-pyridazin-3-yloxy)-3,5-dimethyl-phenyl]-acetic acid .
Quinazoline Derivatives
- Quinazoline derivatives, a related class of compounds, have significant biological activities, drawing increasing attention in synthesis and bioactivity research . Synthetic methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .
Potential Applications of Quinazoline Derivatives
- Antihypertensive Activity: Some quinazoline derivatives exhibit antihypertensive activity. For instance, compounds like 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one and 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one have shown potent antihypertensive activity in rats, similar to prazosin .
- Anticancer Activity: Quinazoline derivatives have demonstrated anticancer activity in in vitro screenings .
- NPP1 Inhibition: Some quinazoline-4-piperidine sulfamide analogs are potent inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1), which is a target for preventing mineralization of the aortic valve .
- Anti-ulcerogenic & Anti-Ulcerative Colitis Activities: Specific quinazoline derivatives have shown curative activity against acetic acid induced ulcer models . For example, compounds 3-[(4-hydroxy-3-methoxy-benzylidene)-amino]-2-p-tolyl-3H-quinazolin-4-one and 2-p-Tolyl-3-[3,4,5-trimethoxy-benzylidene-amino]-3H-quinazolin-4-one have demonstrated significant curative ratios in tested models .
Relevant Compounds
- 4-Piperidine carboxamide and its derivatives are related compounds used in scientific research . Examples include PF-06683324, SR-302, THIQ, and Tandutinib hydrochloride .
- (2s)-1-{[(2r)-1-{[(2s,3r)-1-Cyclohexyl-3-Hydroxy-4-(Pyridin-4-Yloxy)butan-2-Yl]amino}-3-(Methylsulfanyl)-1-Oxopropan-2-Yl]amino}-1-Oxo-3-Phenylpropan-2-Yl 4-Aminopiperidine-1-Carboxylate is another complex piperidine derivative with potential applications .
Mechanism of Action
The mechanism of action of 3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their biological activities:
Key Comparisons
However, aliphatic-thio analogs (KI = 7.1–12.6 nM) remain more potent, suggesting that sulfur atoms or shorter chains optimize interactions with hCA active sites . Piperidine-containing derivatives (e.g., compound 12, KI = 532.2 nM) are less active, indicating that bulky substituents may hinder enzyme access .
Efflux Pump Inhibition While BG1189 (dimethylaminopropyl) and BG1190 (pyrrolidinylethyl) enhance chloramphenicol activity in Gram-negative bacteria , the target compound’s pyridazin-3-yloxy-piperidine group lacks the tertiary amine critical for proton motive force disruption. This structural difference may limit efflux pump inhibition efficacy.
Receptor Binding and Selectivity
- The pyrrolidinylpropyloxyphenyl derivative (compound 158) shows selectivity for histamine H3 receptors due to its aryl-ether linkage . The target compound’s pyridazine ring may redirect selectivity toward kinases or other electron-deficient targets.
Synthetic Accessibility The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions to attach the pyridazin-3-yloxy-piperidine group, analogous to methods used for 3-substituted quinazolinones (e.g., Mannich reactions or Suzuki cross-couplings) .
Physicochemical and Pharmacokinetic Properties
- Solubility : The pyridazine ring may improve water solubility compared to purely lipophilic analogs (e.g., benzylthio derivatives).
- Metabolic Stability : The ether linkage (pyridazin-3-yloxy) could reduce susceptibility to oxidative metabolism compared to thioether or amine-containing analogs .
Biological Activity
3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 379.4 g/mol. The compound features a quinazolinone core, which is known for its pharmacological properties, and a pyridazinyl piperidine substituent that may enhance its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate several biochemical pathways by inhibiting specific enzymes or receptors. The precise molecular interactions are under investigation, but the compound's structural features suggest potential binding affinity to targets involved in cancer progression and microbial resistance.
Biological Activities
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Anticancer Activity
- Studies have shown that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 1.35 to 8.83 μM against cell lines such as A431 and A549, indicating strong anticancer potential .
- In vitro assays have highlighted the ability of quinazolinone derivatives to inhibit breast cancer resistance protein (BCRP), suggesting a mechanism for overcoming drug resistance in chemotherapy .
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Antimicrobial Properties
- The compound has been investigated for its antimicrobial efficacy. Research indicates that quinazolinone derivatives possess good binding affinities in molecular docking studies, correlating with their in vitro antimicrobial activities against pathogens such as Staphylococcus aureus and Candida albicans .
- Minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1.95 μg/mL for antibacterial activity .
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Other Pharmacological Effects
- Quinazolinones are also recognized for their anti-inflammatory and analgesic properties, broadening their therapeutic applications beyond oncology .
- The potential for these compounds to act as histone deacetylase inhibitors has been noted, which could implicate them in epigenetic regulation and cancer therapy .
Case Studies
Several studies have evaluated the biological activity of quinazolinone derivatives:
- Study on Cytotoxicity : A study assessed various quinazolinone-thiazole hybrids for cytotoxic effects on PC3, MCF-7, and HT-29 cell lines, revealing significant dose-dependent inhibition with IC50 values indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A5 | HT-29 | 12 |
Comparative Analysis
Compared to other similar compounds, the unique combination of functional groups in this compound enhances its biological activity profile:
| Compound Type | Activity Profile |
|---|---|
| Quinazolinones | Anticancer, antimicrobial, anti-inflammatory |
| Pyridazine derivatives | Enhanced binding affinity in drug design |
| Piperidine analogs | Improved pharmacokinetics and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
